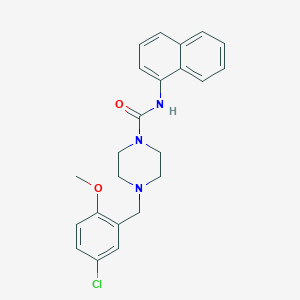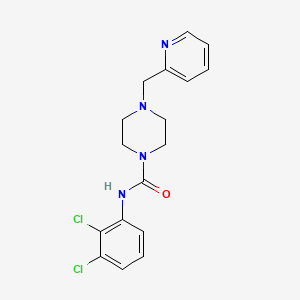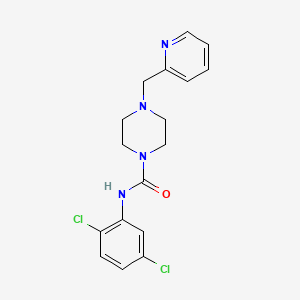
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML277, is a small molecule compound that has gained significant interest in the scientific community due to its potential therapeutic applications. ML277 is a selective activator of the K2P potassium channel, which is involved in regulating the resting membrane potential of cells.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide selectively activates the K2P potassium channel by binding to a specific site on the channel. The activation of K2P channels leads to an increase in potassium ion efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability. The hyperpolarization of the cell membrane is due to the K2P channel's ability to maintain a resting membrane potential that is close to the potassium equilibrium potential.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to selectively activate the K2P potassium channel, which leads to a reduction in neuronal excitability. The reduction in neuronal excitability has been shown to be beneficial in treating diseases such as epilepsy and neuropathic pain. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have anxiolytic effects in animal models, which may be due to its ability to reduce neuronal excitability.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the K2P potassium channel. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of K2P channels in various diseases. However, one of the limitations of using N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its relatively low potency. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has an EC50 value of approximately 3 μM, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One direction is to develop more potent analogs of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide that can be used in experiments that require higher concentrations. Another direction is to study the role of K2P channels in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide as a potential therapeutic agent for the treatment of epilepsy, neuropathic pain, and anxiety disorders is an area of active research.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and anxiety disorders. N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to selectively activate the K2P potassium channel, which plays a critical role in regulating the resting membrane potential of cells. The activation of K2P channels has been shown to reduce neuronal excitability, which can be beneficial in treating diseases such as epilepsy and neuropathic pain.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-26-17-12-18(27-2)16(11-15(17)20)22-19(25)24-9-7-23(8-10-24)13-14-3-5-21-6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUHKGEGMKEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)CC3=CC=NC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285084.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285086.png)
![N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285100.png)
![N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285106.png)
![N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285109.png)
![methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4285116.png)

![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)
![N-[3-(methylthio)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285162.png)


![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)